molecular formula C17H18Cl2N2O3 B3361015 3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione CAS No. 90815-29-5

3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione

Cat. No.: B3361015
CAS No.: 90815-29-5
M. Wt: 369.2 g/mol
InChI Key: LQZIVQPRXUPDFW-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione (CAS 90815-29-5) is a high-purity chemical reagent with a molecular formula of C17H18Cl2N2O3 and a molecular weight of 369.24 g/mol. This compound is built on an imidazolidine-2,4-dione core, a scaffold recognized in medicinal chemistry for its versatility in drug discovery . The structure features a 3,5-dichlorophenyl group at the 3-position and a 1-methylcyclohexanecarbonyl moiety at the 1-nitrogen, which may influence its physicochemical properties and biological activity. As a derivative of the imidazolidine-2,4-dione family, this compound is of significant interest for research applications, particularly in the design and synthesis of selective enzyme inhibitors . It is supplied for laboratory research purposes only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3/c1-17(5-3-2-4-6-17)15(23)20-10-14(22)21(16(20)24)13-8-11(18)7-12(19)9-13/h7-9H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZIVQPRXUPDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=O)N2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238277
Record name 3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90815-29-5
Record name 3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090815295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione can be represented as follows:

  • Molecular Formula : C15H16Cl2N2O2
  • Molecular Weight : Approximately 325.21 g/mol

This compound features a dichlorophenyl group and an imidazolidine-2,4-dione moiety, which are crucial for its biological properties.

The biological activity of this compound has been linked to several mechanisms:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. The presence of the dichlorophenyl group is thought to enhance the interaction with microbial cell membranes, leading to cell lysis.
  • Antitumor Activity : Studies have shown that derivatives of imidazolidine-2,4-dione can inhibit tumor cell proliferation by inducing apoptosis. This effect is often mediated through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

In Vitro Studies

In vitro studies have demonstrated that 3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione exhibits cytotoxic effects on various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.0
A549 (Lung Cancer)15.0

These results suggest a promising potential for further development as an anticancer agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A study published in a peer-reviewed journal demonstrated that treatment with the compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating strong antimicrobial potential.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) LogP Application Mode of Action (if known)
Target Compound 1-Methylcyclohexanecarbonyl ~370 >3* Fungicide (assumed) Likely inhibits fungal succinate dehydrogenase
Procymidone 1,5-Dimethyl-3-azabicyclo(3.1.0) ~283.9 3.0 Fungicide Succinate dehydrogenase inhibitor
Vinclozolin 5-Ethenyl-5-methyl-oxazolidinedione ~286.1 2.8 Fungicide Androgen receptor antagonist
Iprodione N-(1-Methylethyl)carboxamide ~330.1 3.2 Fungicide Inhibits glycerol-3-phosphate dehydrogenase
3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione None (base structure) 245.06 1.60 Analytical standard N/A
Isovaledione 3-Methylbutanoyl ~319.8 2.5 Fungicide (assumed) Unknown

*Estimated based on structural modifications.

Structural and Functional Insights

Substituent Effects on Activity: The 1-methylcyclohexanecarbonyl group in the target compound introduces significant steric bulk and lipophilicity compared to simpler acyl groups (e.g., procymidone’s bicyclic substituent or isovaledione’s 3-methylbutanoyl). This likely enhances binding to fungal enzyme targets (e.g., succinate dehydrogenase) but may reduce solubility, necessitating formulation adjustments . Vinclozolin and iprodione diverge in mechanism: vinclozolin acts as an endocrine disruptor, while iprodione targets glycerol metabolism. The target compound’s mode of action may align more with procymidone due to structural similarities .

Physicochemical Properties: The base compound (LogP 1.60) is amenable to reverse-phase HPLC analysis using methods like the Newcrom R1 column .

Environmental and Toxicological Considerations: Bulkier substituents (e.g., cyclohexane) may increase environmental persistence due to reduced biodegradability. Procymidone and vinclozolin are known to exhibit moderate toxicity to non-target organisms, but the target compound’s larger structure could mitigate this via reduced bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving 3,5-dichloroaniline derivatives and carbonyl-containing intermediates. For analogous imidazolidine-diones, a common approach involves amide formation followed by cyclization. For example, Ashford’s Dictionary ( ) describes the use of 3,5-dichloroaniline, chloroacetyl chloride, sodium cyanate, and carboxylic acids (e.g., isovaleric acid) under controlled temperature (40–60°C) and inert atmosphere. Optimization may require adjusting stoichiometric ratios or catalysts like β-cyclodextrin (β-CD), as seen in related imidazolidine-dione syntheses ( ).

Q. How can researchers analyze the purity and structure of this compound?

  • Methodological Answer : Reverse-phase HPLC using columns like Newcrom R1 is effective for separation and purity assessment ( ). Typical conditions include a mobile phase of acetonitrile/water (70:30 v/v), flow rate 1.0 mL/min, and UV detection at 254 nm. Structural confirmation can be achieved via LC-MS for molecular weight verification and NMR (¹H/¹³C) for functional group analysis. For crystallinity studies, X-ray diffraction (XRD) is recommended, though direct data for this compound is limited ( ).

Q. What are the primary biological activities reported for structurally similar imidazolidine-diones?

  • Methodological Answer : Analogous compounds, such as vinclozolin () and procymidone ( ), exhibit fungicidal activity by inhibiting mitochondrial succinate dehydrogenase. For preliminary bioactivity screening, researchers can use in vitro assays against fungal pathogens (e.g., Botrytis cinerea) at concentrations of 10–100 µg/mL, monitoring mycelial growth inhibition. Comparative studies with structural analogs should include toxicity profiling (e.g., brine shrimp lethality assays) to prioritize candidates ( ).

Advanced Research Questions

Q. How can catalytic systems like β-cyclodextrin or ZrO2-β-CD enhance the synthesis or reactivity of this compound?

  • Methodological Answer : β-CD and its derivatives act as supramolecular catalysts by encapsulating reactants, improving regioselectivity, and reducing side reactions. For example, β-CD has been used to catalyze the reduction of vinyl groups in related oxazolidine-diones ( ). Researchers can apply similar conditions (e.g., 5 mol% β-CD in aqueous ethanol, 50°C) to optimize stereochemical outcomes. ZrO2-β-CD hybrids may further enhance catalytic efficiency in cyclization steps by providing acidic/basic sites ( ).

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., fungicidal vs. antibacterial potency) often arise from variations in assay protocols or structural modifications. To address this:

  • Standardize testing conditions (e.g., pH, temperature, pathogen strain).
  • Perform SAR (structure-activity relationship) studies by synthesizing derivatives with modified substituents (e.g., replacing the cyclohexanecarbonyl group with methylbutanoyl) ( ).
  • Use computational modeling (e.g., molecular docking with succinate dehydrogenase) to predict binding affinities and validate with enzymatic assays ( ).

Q. How can researchers investigate the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Stability studies should include:

  • Hydrolytic degradation: Incubate the compound in buffers (pH 4–9) at 25–50°C, analyzing degradation products via HPLC-MS ( ).
  • Photolytic degradation: Expose to UV light (254 nm) and monitor using GC-MS.
  • Soil half-life studies: Use ¹⁴C-labeled compound in loam soil, measuring residual levels over 30–60 days. Metabolites like 3,5-dichloroaniline (a common degradation product of related fungicides) should be quantified ( ).

Q. What advanced spectroscopic techniques are critical for elucidating the compound’s solid-state properties?

  • Methodological Answer :

  • X-ray crystallography : Determines crystal packing and hydrogen-bonding networks, critical for understanding bioavailability.
  • Solid-state NMR (ssNMR) : Resolves conformational flexibility of the cyclohexanecarbonyl group.
  • DSC/TGA : Evaluates thermal stability and polymorph transitions (e.g., melting points >200°C for similar diones) ( ).

Data Contradiction Analysis

Q. How should researchers reconcile differences in synthetic yields reported for similar compounds?

  • Methodological Answer : Yield variations often stem from reagent purity, solvent choice, or reaction scale. For example:

  • Sodium cyanate vs. potassium cyanate: Ashford’s method ( ) uses sodium cyanate, which may offer higher solubility in polar aprotic solvents (e.g., DMF).
  • Scale-up challenges: Pilot reactions (1–10 g) may require optimized stirring rates or inert gas flow to prevent byproduct formation.
  • Contradictory reports should be tested under replicated conditions, with emphasis on intermediate characterization (e.g., isolating the amide precursor before cyclization).

Comparative Research Questions

Q. How does the substitution pattern (e.g., cyclohexanecarbonyl vs. methylbutanoyl) influence bioactivity?

  • Methodological Answer : Replace the 1-methylcyclohexanecarbonyl group with alternative acyl moieties (e.g., isovaleric acid-derived) and compare:

  • Lipophilicity (logP) via shake-flask method ( ).
  • Fungicidal IC₅₀ values against Sclerotinia sclerotiorum.
  • Metabolic stability in liver microsomes (e.g., human CYP450 isoforms).
  • Computational studies (e.g., CoMFA) can correlate substituent effects with activity ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione
Reactant of Route 2
3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione

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